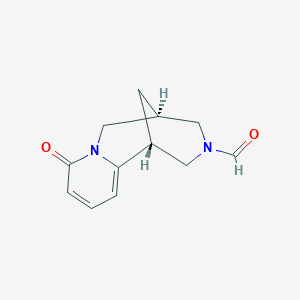

N-Formylcytisin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Formylcytisine has several scientific research applications:

Wirkmechanismus

Target of Action

N-Formylcytisine is a cytisine-type alkaloid The primary targets of this compound are yet to be identified

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of a compound .

Biochemische Analyse

Biochemical Properties

It has been found that N-Formylcytisine displays significant inhibitory effects on prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play key roles in inflammation and pain.

Cellular Effects

N-Formylcytisine has been found to have significant inhibitory effects on prostaglandin synthesis . Prostaglandins are involved in a variety of cellular processes, including inflammation, pain sensation, and the regulation of hormones that control blood flow and clotting. By inhibiting prostaglandin synthesis, N-Formylcytisine could potentially influence these cellular processes.

Molecular Mechanism

Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this process .

Metabolic Pathways

Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this pathway .

Vorbereitungsmethoden

N-Formylcytisin kann durch N-Formylierung von Cytisin synthetisiert werden. Eine gängige Methode besteht darin, Cytisin mit Ameisensäureanhydrid umzusetzen . Die Reaktion findet typischerweise unter basischen, nicht-wässrigen Bedingungen statt, was die selektive Extraktion von this compound ermöglicht . Industrielle Produktionsverfahren umfassen oft die Extraktion von Chinolizidin-Alkaloiden aus Pflanzenquellen wie Spartium junceum .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden, was zur Bildung von N-Formylcytisinoxid führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten N-Formylcytisinderivaten führt.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit nikotinischen Acetylcholinrezeptoren im Nervensystem interagiert . Diese Interaktion führt zur Modulation der Neurotransmitterfreisetzung, was zu seinen neuroaktiven und muskelrelaxierenden Eigenschaften führt . Der Wirkmechanismus der Verbindung ähnelt dem von Nikotin, was sie zu einem potenziellen Kandidaten für Rauchstopp-Therapien macht .

Analyse Chemischer Reaktionen

N-Formylcytisine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of N-formylcytisine oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced N-formylcytisine derivatives.

Substitution: N-Formylcytisine can undergo substitution reactions with halogens or other nucleophiles, forming various substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

N-Formylcytisin ähnelt anderen Chinolizidin-Alkaloiden wie:

N-Methylcytisin: Diese Verbindung ist ein weiteres Derivat von Cytisin und unterscheidet sich durch das Vorhandensein einer Methylgruppe anstelle einer Formylgruppe.

This compound zeichnet sich durch seine einzigartige Formylgruppe aus, die zu seiner verbesserten biologischen Aktivität und seinen potenziellen therapeutischen Anwendungen beitragen kann .

Biologische Aktivität

N-Formylcytisine, a derivative of the quinolizidine alkaloid cytisine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of N-Formylcytisine

N-Formylcytisine (CAS Number: 53007-06-0) is recognized for its structural similarity to nicotine, making it a candidate for research in neuropharmacology and cancer treatment. Its chemical structure includes a formyl group that enhances its biological activity compared to its parent compound, cytisine.

1. Neuroactive Properties

N-Formylcytisine has been studied for its potential neuroactive effects, particularly as a smoking cessation aid. Its mechanism is believed to involve nicotinic acetylcholine receptor (nAChR) modulation, similar to nicotine but with potentially fewer side effects. Research indicates that it may reduce withdrawal symptoms in smokers.

Table 1: Neuroactive Effects of N-Formylcytisine

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Inhibited nAChR activity in human neuronal cells | |

| Animal models | Reduced nicotine withdrawal symptoms in rodents |

2. Anticancer Activity

Recent studies have highlighted the compound's inhibitory effects on human colorectal cancer cells. The proposed mechanism involves the suppression of prostaglandin synthesis, which plays a role in tumor growth and inflammation.

Table 2: Anticancer Effects of N-Formylcytisine

N-Formylcytisine's biological activity is primarily attributed to its interaction with specific receptors and enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : Modulation of these receptors may contribute to its neuroactive properties.

- Prostaglandin Synthesis : Inhibition of cyclooxygenase enzymes leads to reduced prostaglandin levels, impacting inflammation and tumor progression.

Pharmacokinetics

The pharmacokinetic profile of N-Formylcytisine suggests that factors such as temperature and pH can influence its bioavailability. Understanding these parameters is crucial for optimizing therapeutic use.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Half-life | ~2 hours |

Case Study 1: Smoking Cessation

A clinical trial involving smokers assessed the efficacy of N-Formylcytisine in reducing cravings and withdrawal symptoms. Results indicated a statistically significant improvement compared to placebo, suggesting its potential as a therapeutic agent for smoking cessation.

Case Study 2: Cancer Treatment

In vitro studies on human colorectal cancer cells demonstrated that N-Formylcytisine significantly inhibited cell proliferation. Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms.

Future Directions

Research on N-Formylcytisine is still in preliminary stages, indicating several avenues for future exploration:

- Expanded Clinical Trials : Further studies are needed to validate its effectiveness in smoking cessation and cancer treatment.

- Mechanistic Studies : Investigating the precise molecular interactions will enhance understanding of its therapeutic potential.

- Development of Derivatives : Creating analogs may improve efficacy and reduce side effects.

Eigenschaften

IUPAC Name |

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQRXYBKKZUSR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967487 | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53007-06-0, 881022-37-3 | |

| Record name | N-Formylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylcytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLCYTISINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain (-)-N-Formylcytisine?

A1: (-)-N-Formylcytisine has been identified in various plant species, including Sophora franchetiana [], Euchresta japonica [], Genista tenera [], Maackia amurensis [], Thermopsis lanceolata [], Gonocytisus pterocladus [], Platycelphium vöense [], and Teline maderensis [].

Q2: Can you elaborate on the isolation and purification techniques employed for (-)-N-Formylcytisine?

A2: Researchers have successfully isolated (-)-N-Formylcytisine using various chromatographic techniques. For instance, pH-zone-refining counter-current chromatography proved effective in separating (-)-N-Formylcytisine from other quinolyridine alkaloids in Thermopsis lanceolata seeds []. Additionally, conventional counter-current chromatography with a flow-rate changing strategy was also utilized for its isolation [].

Q3: What is the structural characterization of (-)-N-Formylcytisine?

A3: While the provided abstracts do not delve into the specific spectroscopic data for (-)-N-Formylcytisine, they highlight the use of techniques like IR, NMR, and MS for structural elucidation of this compound and related alkaloids [, , , , , ]. The structure of (-)-N-Formylcytisine is confirmed through comparison with reference compounds and spectral databases []. Further studies have focused on the synthesis and conformational analysis of (-)-N-Formylcytisine, providing insights into its three-dimensional structure and potential influence on its biological activity [, ].

Q4: What analytical methods are commonly used for the detection and quantification of (-)-N-Formylcytisine?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing (-)-N-Formylcytisine in plant extracts [, , , , ]. High-performance liquid chromatography (HPLC) has also been successfully used to determine the content of (-)-N-Formylcytisine and related compounds in Thermopsis lanceolata [].

Q5: Are there any studies on the potential antiviral activity of (-)-N-Formylcytisine?

A5: While the provided abstracts don't directly investigate the antiviral properties of (-)-N-Formylcytisine itself, they highlight the antiviral potential of related alkaloids and extracts from plants containing this compound. For example, alkaloids from Genista tinctoria, including (-)-N-Formylcytisine, demonstrated inhibitory activity against the influenza A (H1N1)pdm09 virus []. Additionally, research on Thermopsis schischkinii alkaloids, a species known to contain similar alkaloids, also explored activity against influenza A(H1N1)pdm09 virus [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.